molecular formula C15H19NO B15165273 2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one CAS No. 599188-60-0

2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one

Cat. No.: B15165273
CAS No.: 599188-60-0
M. Wt: 229.32 g/mol
InChI Key: VHKRGAWQNPZMFO-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a propenone moiety, which is further substituted with a methyl and a phenyl group. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one typically involves the condensation of piperidine with an appropriate α,β-unsaturated ketone. One common method is the reaction of piperidine with 2-methyl-3-phenylpropenal under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones .

Scientific Research Applications

2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the nature of the piperidine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one is unique due to the presence of both a methyl and a phenyl group on the propenone moiety, which can influence its reactivity and biological activity.

Properties

CAS No.

599188-60-0

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

2-methyl-3-phenyl-1-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C15H19NO/c1-13(12-14-8-4-2-5-9-14)15(17)16-10-6-3-7-11-16/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3

InChI Key

VHKRGAWQNPZMFO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCCCC2

Origin of Product

United States

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